7-Bromo-2-phenylquinoline-4-carboxylic acid
Overview
Description
7-Bromo-2-phenylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C17H10BrNO2. It is a heterocyclic compound that contains a quinoline ring system. This compound has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry and materials science.
Scientific Research Applications
Anticancer Activity
2-Phenylquinoline-4-carboxylic acid derivatives have been studied extensively in the development of anticancer drugs . They have been introduced to the cap moiety of Histone Deacetylase (HDAC) inhibitors, which are a group of enzymes responsible for the removal of acetyl group from ɛ-N-acetyl-lysine amino groups of histone proteins . Overexpression and aberrant recruitment of HDACs are closely related to tumorigenesis and cancer aggravation . Therefore, inhibition of HDACs has been extensively studied as a potential therapeutic target in the development of anticancer drugs .
Antimicrobial Activity
Phenylquinoline-4-carboxylic acid derivatives have shown promising antimicrobial activities . The exact mechanisms and specific applications of these antimicrobial activities are still under investigation.
Anti-inflammatory Activity
Quinoline derivatives have been synthesized and tested for their anti-inflammatory activity . For example, a quinoline derivative synthesized by Baba et al. showed strong anti-inflammatory activity in an adjuvant arthritis rat model .
Antiviral Activity
Phenylquinoline-4-carboxylic acid derivatives have also been highlighted for their potential antiviral activities . The specific viruses against which these compounds are effective are still being researched.
Drug Discovery
Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . Quinoline is an essential segment of both natural and synthetic compounds .
Synthetic Organic Chemistry
Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It is used in the synthesis of a wide range of compounds and has been the focus of numerous synthesis protocols .
properties
IUPAC Name |
7-bromo-2-phenylquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO2/c17-11-6-7-12-13(16(19)20)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTQJUJLORLFDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403736 | |
Record name | 7-bromo-2-phenylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-phenylquinoline-4-carboxylic acid | |
CAS RN |
303100-39-2 | |
Record name | 7-bromo-2-phenylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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